

# Comparative Analysis of Pkm2-IN-1: A Selective Pyruvate Kinase M2 Inhibitor

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## Compound of Interest

Compound Name: Pkm2-IN-1

Cat. No.: B608923

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This guide provides a comprehensive comparison of the activity of **Pkm2-IN-1**, a selective inhibitor of Pyruvate Kinase M2 (PKM2), across various cell lines. PKM2 is a critical enzyme in the glycolytic pathway, often overexpressed in cancer cells, and plays a pivotal role in the metabolic reprogramming known as the Warburg effect. Targeting PKM2 is a promising strategy in cancer therapy, and **Pkm2-IN-1** serves as a key tool in this endeavor.

## Introduction to Pkm2-IN-1

**Pkm2-IN-1**, also known as Compound 3k, is a potent and selective small-molecule inhibitor of the M2 isoform of pyruvate kinase.<sup>[1][2][3][4]</sup> It exhibits greater inhibitory action against PKM2 compared to other isoforms like PKM1 and Pyruvate Kinase L (PKL), making it a valuable instrument for studying the specific roles of PKM2 in cancer cell metabolism and proliferation.<sup>[1][5]</sup> By inhibiting PKM2, **Pkm2-IN-1** disrupts the final rate-limiting step of glycolysis, which can lead to the induction of autophagic cell death and a reduction in tumor growth.<sup>[6][7]</sup>

## Quantitative Data Summary

The following tables summarize the enzymatic and cell-based inhibitory activities of **Pkm2-IN-1**. For comparison, data for Shikonin, another well-characterized PKM2 inhibitor, is included where available.

### Table 1: Enzymatic Inhibitory Activity of Pkm2-IN-1

This table details the half-maximal inhibitory concentration (IC50) of **Pkm2-IN-1** against different pyruvate kinase isoforms, highlighting its selectivity for PKM2.

Compound	Target Enzyme	IC50 (μM)	Selectivity (Fold vs. PKM2)
Pkm2-IN-1	PKM2	2.95[1][2][4][5]	-
PKM1	16.71[5]	~5.7x	
PKL	8.20[5]	~2.8x	

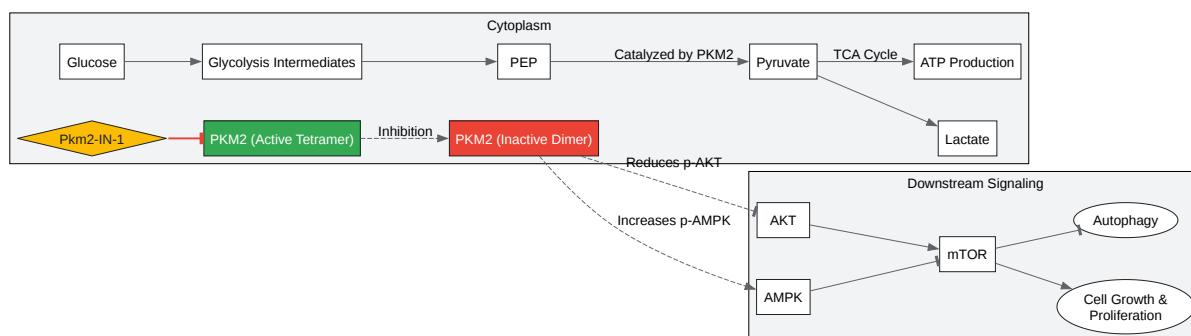
## Table 2: Anti-proliferative Activity of PKM2 Inhibitors in Various Cell Lines

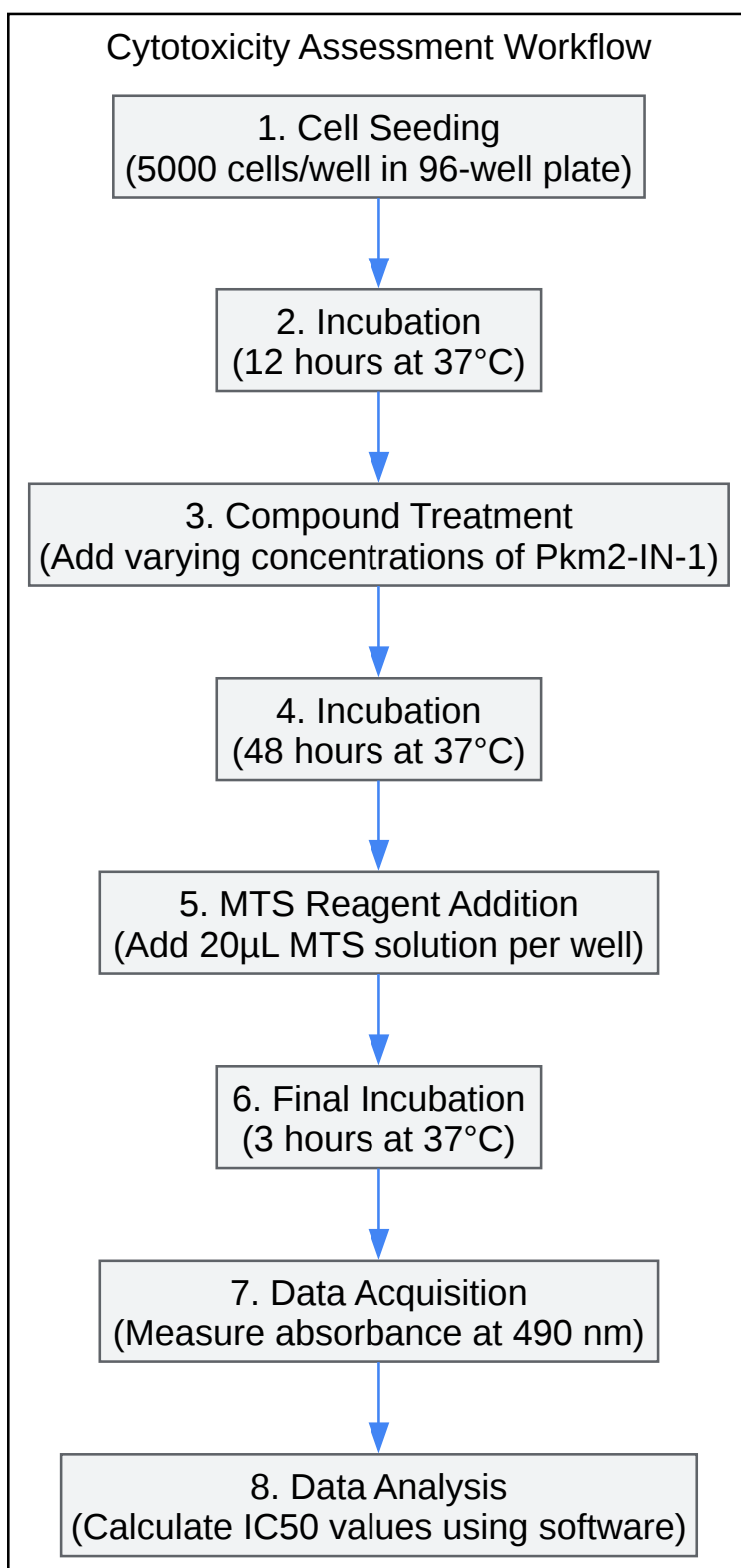
This table compares the cytotoxic effects (IC50 values) of **Pkm2-IN-1** and Shikonin on several human cancer cell lines and a normal cell line after 48 hours of treatment. Lower values indicate higher potency.

Cell Line	Cancer Type	Pkm2-IN-1 IC50 (μM)	Shikonin IC50 (μM)
HCT116	Colorectal Carcinoma	0.18[3]	Not Available
HeLa	Cervical Cancer	0.29[3]	Not Available
H1299	Non-small Cell Lung Cancer	1.56[1][3]	Not Available
SK-OV-3	Ovarian Adenocarcinoma	Effective at 1-5 μM[5]	Not Available
A549	Lung Carcinoma	Not Available	~2.5 (for cell death)[8]
MCF-7	Breast Adenocarcinoma	Not Available	~2.0 (for cell death)[8]
BEAS-2B	Normal Lung Epithelium	Less cytotoxic than on H1299[1][2]	Not Available

## Signaling Pathways and Experimental Workflows

Visualizations of the biological context and experimental procedures are provided below using Graphviz.





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- To cite this document: BenchChem. [Comparative Analysis of Pkm2-IN-1: A Selective Pyruvate Kinase M2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608923#cross-validation-of-pkm2-in-1-activity-in-different-cell-lines]

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